4,4'-Oxydianiline (CAS 101-80-4): A Comprehensive Technical Guide
4,4'-Oxydianiline (CAS 101-80-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Oxydianiline (ODA), a high-production-volume chemical, is a critical monomer in the synthesis of high-performance polymers, most notably polyimides, due to the exceptional thermal stability and mechanical strength it imparts. This technical guide provides an in-depth overview of the core properties of 4,4'-Oxydianiline, including its physicochemical characteristics, spectral data, and toxicological profile. Detailed experimental protocols for its synthesis, purification, and subsequent polymerization into polyimides are presented. This document aims to be a comprehensive resource for professionals in research, development, and manufacturing who work with this important industrial chemical.
Physicochemical and Spectral Properties
4,4'-Oxydianiline is a white to beige crystalline solid.[1] It is stable under normal conditions but is combustible and hygroscopic.[1][2] Key physicochemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of 4,4'-Oxydianiline
| Property | Value | Reference(s) |
| CAS Number | 101-80-4 | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| Appearance | Odorless, colorless crystals or fine beige powder | |
| Melting Point | 188-192 °C | [1][3] |
| Boiling Point | >300 °C (sublimes) | [1] |
| Density | 1.417 g/cm³ | [3] |
| Vapor Pressure | 2.5 x 10⁻⁶ mm Hg at 25 °C | |
| Water Solubility | Insoluble (<0.01 g/100 mL at 15 °C) | [1][3] |
| Solubility in Organic Solvents | Soluble in acetone; slightly soluble in DMSO and methanol.[1][2][4] | [1][2][4] |
| LogP | 0.72 at 20 °C | [1] |
Table 2: Spectral Data of 4,4'-Oxydianiline
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available, chemical shifts depend on solvent. | [5] |
| IR | KBr disc spectrum available. | [6] |
| Mass Spectrometry | Electron ionization mass spectrum available. | [6] |
| UV-Vis | Data available in various solvents. | N/A |
Synthesis and Purification
Synthesis of 4,4'-Oxydianiline
A common laboratory-scale synthesis involves a two-step process starting from 4-fluoronitrobenzene and 4-nitrophenol.[5][7]
Step 1: Synthesis of 4,4'-dinitrodiphenyl ether
4-fluoronitrobenzene reacts with 4-nitrophenol in the presence of a base like potassium carbonate in a high-boiling solvent such as dimethylacetamide (DMAc) and toluene.[5][7]
Step 2: Reduction to 4,4'-Oxydianiline
The resulting 4,4'-dinitrodiphenyl ether is then reduced to 4,4'-Oxydianiline using a catalyst such as palladium on carbon (Pd/C) in a solvent like N,N-dimethylformamide (DMF) under a hydrogen atmosphere.[5][7]
A schematic for the synthesis of 4,4'-Oxydianiline is presented below:
Purification of 4,4'-Oxydianiline
Purification of the crude product is crucial for its use in polymerization. Recrystallization is a common method.[2][5] Another effective method involves precipitation from an aqueous lower alkanolic solution of its salt with a strong mineral acid.[8]
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude 4,4'-Oxydianiline in a suitable hot solvent, such as N,N-dimethylformamide (DMF).[5]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold solvent to remove any remaining impurities.
-
Dry the purified 4,4'-Oxydianiline crystals under vacuum.
Applications
The primary application of 4,4'-Oxydianiline is as a monomer in the production of high-performance polymers.[3][9]
-
Polyimides: It is a key component in the synthesis of polyimides, such as Kapton, which are known for their excellent thermal stability, chemical resistance, and dielectric properties.[3][10] These polyimides are used in a wide range of applications including wire and cable insulation, flexible printed circuits, and aerospace components.[3][9]
-
Other Polymers: It is also used in the production of poly(ester)imide resins, poly(amide)imide resins, and as a curing agent for epoxy resins.[3][9]
-
Dyes and Pigments: 4,4'-Oxydianiline can be used as an intermediate in the synthesis of azo dyes.[11][12]
Synthesis of Polyimide from 4,4'-Oxydianiline and Pyromellitic Dianhydride
The synthesis of polyimide from 4,4'-Oxydianiline and pyromellitic dianhydride (PMDA) is a two-step process.
Step 1: Poly(amic acid) Formation
4,4'-Oxydianiline is reacted with a stoichiometric amount of pyromellitic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), at room temperature under an inert atmosphere (e.g., nitrogen) to form a soluble poly(amic acid) precursor.[12]
Step 2: Imidization
The poly(amic acid) is then converted to the final polyimide by either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages to high temperatures (e.g., up to 300-400 °C) to drive off the solvent and effect the cyclodehydration to the imide structure.
-
Chemical Imidization: This involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), at room temperature.
An experimental workflow for the synthesis of polyimide is depicted below:
Toxicology and Safety
4,4'-Oxydianiline is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[13] It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[13]
Table 3: Toxicological Data of 4,4'-Oxydianiline
| Endpoint | Value | Species | Reference(s) |
| LD₅₀ (Oral) | 725 mg/kg | Rat | [14] |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | N/A | [1][2] |
| GHS Hazard Statements | H301, H311, H331, H340, H350, H361f, H411 | N/A | [10] |
Mechanism of Toxicity
While a specific, detailed signaling pathway for the toxicity of 4,4'-Oxydianiline is not well-defined in publicly available literature, aromatic amines are generally known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[15] The carcinogenicity of 4,4'-Oxydianiline is the primary toxicological concern.[1][2]
Analytical Methods
The analysis of 4,4'-Oxydianiline in various matrices typically requires chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a common method for the determination of 4,4'-Oxydianiline.[6][16]
-
Gas Chromatography (GC): Due to the polar nature of the amino groups, derivatization is often necessary before GC analysis to prevent peak tailing.[16] Common derivatizing agents include trifluoroacetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and selectivity for the analysis of 4,4'-Oxydianiline, particularly at low concentrations in complex matrices.[11]
Experimental Protocol: General Steps for HPLC Analysis
-
Sample Preparation: This may involve extraction of the analyte from the sample matrix using a suitable solvent, followed by a clean-up step such as solid-phase extraction (SPE) to remove interfering substances.[11]
-
Chromatographic Separation: An appropriate HPLC column (e.g., a C18 reversed-phase column) and mobile phase are selected to achieve good separation of 4,4'-Oxydianiline from other components in the sample.
-
Detection: A UV detector set at a wavelength where 4,4'-Oxydianiline has strong absorbance is commonly used.
-
Quantification: The concentration of 4,4'-Oxydianiline is determined by comparing the peak area of the sample to that of a series of calibration standards.
Conclusion
4,4'-Oxydianiline is a versatile and important industrial chemical, primarily valued for its role in the synthesis of high-performance polymers. Its robust physicochemical properties contribute to the desirable characteristics of these materials. However, its toxicity necessitates careful handling and adherence to safety protocols. This guide provides a foundational understanding of the key properties, synthesis, applications, and analytical methods for 4,4'-Oxydianiline, serving as a valuable resource for professionals in the field.
References
- 1. [PDF] 3. EXPERIMENTAL WORK 3.1 SYNTHESIS AND CHARACTERIZATION OF POLYIMIDE AND ITS NANOFIBERS | Semantic Scholar [semanticscholar.org]
- 2. 4,4'-Oxydianiline (Recrystallization method)-Shandong Guansen Polymers Materials Science and Technology Inc. [guansentech.cn]
- 3. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Table 6-3, Analytical Methods for Determining 4,4′-Methylenedianiline in Environmental Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure analysis of 4,4'-oxydianiline_Chemicalbook [chemicalbook.com]
- 8. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,4'-Oxydianiline - Wikipedia [en.wikipedia.org]
- 11. namthao.com [namthao.com]
- 12. researchgate.net [researchgate.net]
- 13. 4,4'-Diaminodiphenyl Ether | 101-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. KR102092614B1 - Mass production method of 4,4'-oxydianiline from 1,4-diiodobenzene - Google Patents [patents.google.com]
- 15. Cellular effects of some metabolic oxidation products pertinent to 4-ethoxyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
